
(2-Anilinophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6. It is a derivative of benzoic acid, specifically an ester formed by the reaction of 3,5-dinitrobenzoic acid with ethanol. This compound is known for its distinctive nitro groups attached to the benzene ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dinitrobenzoate can be synthesized through the esterification of 3,5-dinitrobenzoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl 3,5-dinitrobenzoate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions, typically in a polar aprotic solvent.
Major Products Formed
Reduction: Ethyl 3,5-diaminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into aromatic compounds.
Biology: Studied for its potential antifungal properties, particularly against Candida species.
Medicine: Investigated for its potential use in developing new antimicrobial agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which ethyl 3,5-dinitrobenzoate exerts its effects, particularly its antifungal activity, involves interference with the fungal cell membrane. The compound disrupts the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death. This multitarget mechanism involves various cellular processes, making it effective against multiple strains of fungi .
Comparison with Similar Compounds
Ethyl 3,5-dinitrobenzoate can be compared with other nitrobenzoate derivatives:
3,5-Dinitrobenzoic acid: Similar structure but lacks the ethyl ester group, making it less lipophilic.
Methyl 3,5-dinitrobenzoate: Similar ester but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.
Propyl 3,5-dinitrobenzoate: Longer alkyl chain compared to ethyl, which can influence its biological activity.
Ethyl 3,5-dinitrobenzoate is unique due to its balance of lipophilicity and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2-anilinophenyl)urea |
InChI |
InChI=1S/C13H13N3O/c14-13(17)16-12-9-5-4-8-11(12)15-10-6-2-1-3-7-10/h1-9,15H,(H3,14,16,17) |
InChI Key |
VATQKFJMBFFMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


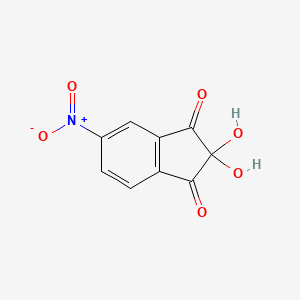

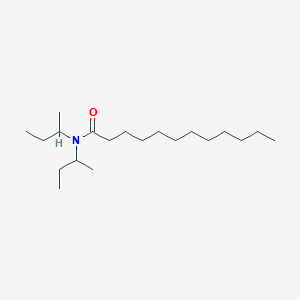
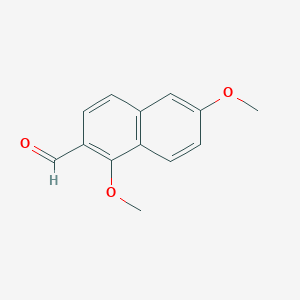
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
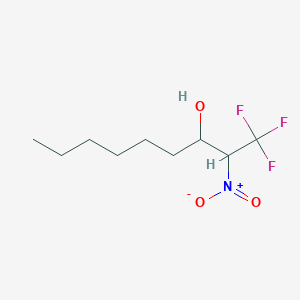

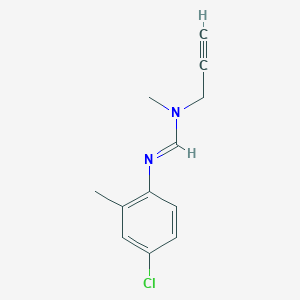


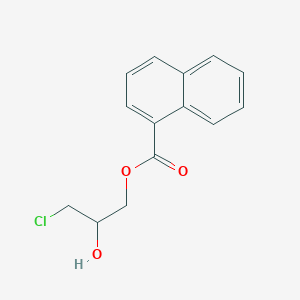

![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
